N-allyl[D-Pro-10]Dyn A-(1-11) is a synthetic analog of the naturally occurring peptide dynorphin A, which is known for its role in pain modulation and opioid receptor activity. This compound has been designed to enhance selectivity and potency towards kappa opioid receptors, making it a subject of interest in pharmacological research focused on pain relief and potential therapeutic applications in opioid-related disorders.
The compound is synthesized through advanced peptide synthesis techniques, primarily solid-phase peptide synthesis. The design and synthesis of N-allyl[D-Pro-10]Dyn A-(1-11) involve modifications to the dynorphin structure to optimize its binding affinity and functional activity at opioid receptors, particularly the kappa subtype.
N-allyl[D-Pro-10]Dyn A-(1-11) belongs to the class of peptide analogs derived from dynorphin A. It is classified as a kappa opioid receptor agonist/antagonist, exhibiting unique pharmacological properties due to its structural modifications.
The synthesis of N-allyl[D-Pro-10]Dyn A-(1-11) typically employs solid-phase peptide synthesis techniques. The process involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product. The use of specific coupling agents and protective groups is crucial to prevent side reactions and maintain structural integrity during synthesis.
The molecular structure of N-allyl[D-Pro-10]Dyn A-(1-11) can be described as a modified peptide with an allyl group at the N-terminal position and a D-Proline substitution at position 10. This structural modification enhances its bioactivity compared to unmodified dynorphin A.
Key structural data include:
N-allyl[D-Pro-10]Dyn A-(1-11) undergoes various chemical reactions typical for peptides, including:
The stability of N-allyl[D-Pro-10]Dyn A-(1-11) under physiological conditions is critical for its application as a pharmacological agent. Studies focus on optimizing reaction conditions to maintain its integrity during storage and application.
N-allyl[D-Pro-10]Dyn A-(1-11) primarily acts on kappa opioid receptors within the central nervous system. Its mechanism involves binding to these receptors, leading to modulation of neurotransmitter release and pain perception pathways.
Pharmacological studies have shown that this compound exhibits both agonistic and antagonistic properties depending on receptor subtype interactions. Binding affinity studies reveal that modifications enhance selectivity for kappa over mu opioid receptors, which is crucial for minimizing side effects associated with traditional opioid therapies.
N-allyl[D-Pro-10]Dyn A-(1-11) is typically a white to off-white powder that is soluble in polar solvents such as water and dimethyl sulfoxide.
Key chemical properties include:
Relevant analyses include spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) to confirm structural integrity and purity.
N-allyl[D-Pro-10]Dyn A-(1-11) has significant potential applications in scientific research, particularly in:
Through ongoing research, N-allyl[D-Pro-10]Dyn A-(1-11) may contribute to advancements in therapeutic strategies for managing pain and related conditions effectively.
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2